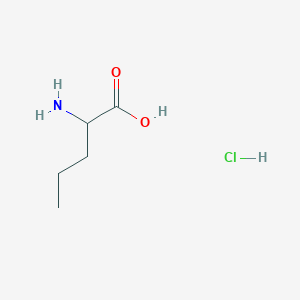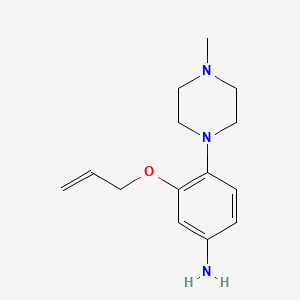
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is an organic compound that features both an allyloxy group and a methylpiperazinyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction where an allyl alcohol reacts with an appropriate aniline derivative under basic conditions.
Introduction of the Methylpiperazinyl Group: The methylpiperazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-methylpiperazine under suitable conditions, often in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the aniline ring can produce nitro derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in the study of biological receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the intended therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: This compound lacks the allyloxy group but shares the methylpiperazinyl group and aniline core.
3-(Allyloxy)aniline: This compound lacks the methylpiperazinyl group but contains the allyloxy group and aniline core.
Uniqueness
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the allyloxy and methylpiperazinyl groups, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)-3-prop-2-enoxyaniline |
InChI |
InChI=1S/C14H21N3O/c1-3-10-18-14-11-12(15)4-5-13(14)17-8-6-16(2)7-9-17/h3-5,11H,1,6-10,15H2,2H3 |
InChI-Schlüssel |
GQZANQVHLQSZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
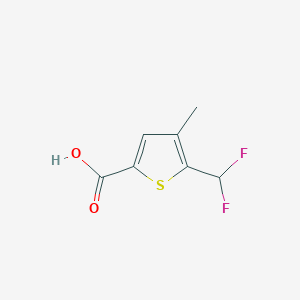

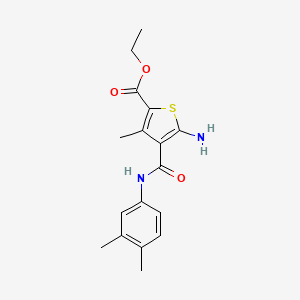
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
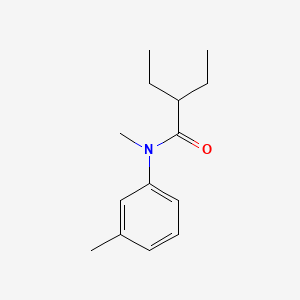
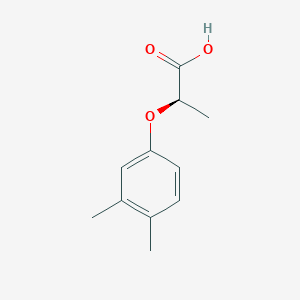
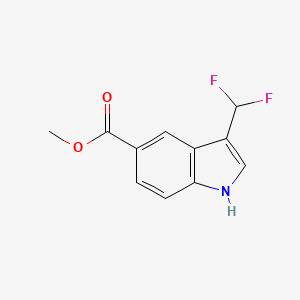
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)

![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)
